N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-16(23)18-10-11-19(25-18)21(13-5-6-14-21)15-22-20(24)12-9-17-7-3-2-4-8-17/h2-4,7-12,16,23H,5-6,13-15H2,1H3,(H,22,24)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRQWHFCWUZLI-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide typically involves multiple steps, including the formation of the thiophene ring, the cyclopentyl group, and the cinnamamide linkage. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Chemical Reactions Analysis
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Structural Characteristics
The compound features:
- A thiophene ring , known for its electronic properties.
- A cyclopentyl group , contributing to its three-dimensional structure.
- A cinnamamide moiety , which is often associated with biological activity.
Chemistry
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Suzuki–Miyaura coupling reactions , which are essential for forming carbon-carbon bonds under mild conditions.
- Reagent in organic transformations , aiding in the development of new synthetic pathways.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial properties : Preliminary studies suggest effectiveness against various pathogens.
- Anti-inflammatory effects : Investigations show potential in modulating inflammatory responses.
Medicine
The compound is being studied for its potential therapeutic applications:
- Drug development : Ongoing research aims to explore its efficacy as a therapeutic agent.
- Mechanism of action : It may interact with specific molecular targets, influencing biochemical pathways relevant to disease progression.
Industrial Applications
In industrial settings, this compound is used to produce:
- Specialty chemicals with tailored properties.
- Materials that require specific functional characteristics.
Antimicrobial Activity Study (2024)
Objective : Assess the efficacy of the compound against Gram-positive and Gram-negative bacteria.
| Target Organism | Observed Effect | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | 32 |
| Escherichia coli | Significant inhibition | 64 |
Anticancer Activity Evaluation (2023)
Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
| Cell Line | Observed Effect | IC50 (µM) |
|---|---|---|
| MCF-7 | Dose-dependent decrease in viability | 15 |
Anti-inflammatory Model Study (2025)
Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
| Cytokine | Observed Effect | Reduction (%) |
|---|---|---|
| TNF-alpha | Reduced levels | 50 |
| IL-6 | Reduced levels | 50 |
Mechanism of Action
The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness arises from its combination of a cinnamamide group, cyclopentane, and hydroxyethyl-substituted thiophene. Below is a comparative analysis with key analogues:
Pharmacological Differentiation
- Cinnamamide vs. Sulfonamide : The cinnamamide group in the target compound likely offers superior π-π stacking interactions with aromatic residues in enzyme active sites compared to sulfonamides, which rely on hydrogen bonding .
- Hydroxyethyl Thiophene : This substituent may improve aqueous solubility and reduce hepatic clearance relative to halogenated (e.g., Cl/F) or methylsulfonyl groups .
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide is a complex organic compound with significant potential in pharmacology. Its unique structure, which includes a thiophene ring and a cyclopentyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H27NO3S
- Molecular Weight : 373.5 g/mol
- CAS Number : 2034499-98-2
Antimicrobial Activity
Research indicates that compounds similar to N-cinnamides exhibit notable antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Cinnamamide derivatives have been linked to anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in the inflammatory response . This modulation can lead to decreased production of pro-inflammatory cytokines.
Cytotoxicity and Anticancer Potential
N-cinnamides have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and cell cycle arrest . The ability to interfere with cancer cell viability positions N-cinnamides as potential candidates for cancer therapeutics.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, influencing cellular responses to stimuli.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. How can the crystal structure of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide be resolved, and what software tools are recommended for refinement?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) for data collection. Refinement can be performed using SHELXL (part of the SHELX suite), which is widely accepted for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For visualization and interaction analysis, Mercury CSD provides advanced tools for packing pattern analysis, void visualization, and comparison with similar structures in the Cambridge Structural Database (CSD) .
Q. What experimental protocols are recommended for synthesizing this compound, and how should purity be validated?
- Methodology : Follow multi-step organic synthesis protocols involving cyclopentane ring functionalization, thiophene coupling, and cinnamamide conjugation. A typical procedure (adapted from analogous compounds) includes:
Cyclopentylmethylamine intermediate synthesis via reductive amination.
Thiophene-2-yl substitution using Suzuki-Miyaura coupling.
Final cinnamamide coupling via EDC/HOBt-mediated amidation .
- Validation : Confirm purity using HPLC (≥95%), and characterize via / NMR, IR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with known derivatives (e.g., thiophene-containing cinnamamides in PubChem entries) .
Q. Which analytical techniques are critical for distinguishing stereoisomers or conformational polymorphs of this compound?
- Methodology :
- Chiral HPLC or circular dichroism (CD) to resolve enantiomers.
- Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphic forms.
- Solid-state NMR for conformational analysis in crystalline phases .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what quantum-chemical parameters are most relevant?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to optimize the geometry and calculate electronic properties (HOMO-LUMO gap, dipole moment). Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can predict binding affinity. Compare results with structurally similar compounds, such as thiophene-based sulfonamides or cinnamamides with reported bioactivity .
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts conflicting with predicted values)?
- Methodology :
Verify solvent effects (e.g., DMSO vs. CDCl) and pH-dependent shifts using variable-temperature NMR.
Cross-validate with 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals.
Re-examine synthetic intermediates for potential byproducts or stereochemical mismatches .
Q. How does the substitution pattern on the thiophene ring influence the compound’s stability or reactivity in biological assays?
- Methodology :
- Synthesize derivatives with varying substituents (e.g., hydroxyl, methyl, or halide groups) at the 5-position of the thiophene ring.
- Compare stability under physiological conditions (PBS buffer, 37°C) via HPLC and mass spectrometry.
- Assess reactivity in cellular assays (e.g., metabolic stability in liver microsomes) .
Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound, and how can pharmacokinetic (PK) parameters be optimized?
- Methodology :
- Perform ADME-Tox profiling (e.g., Caco-2 permeability, cytochrome P450 inhibition).
- Use proteolytic stability assays to identify degradation hotspots (e.g., ester or amide bonds).
- Modify the cyclopentylmethyl or cinnamamide moiety to enhance bioavailability (e.g., PEGylation or prodrug strategies) .
Q. How can intermolecular interactions in the crystal lattice inform the design of co-crystals or salts for improved solubility?
- Methodology : Analyze hydrogen-bonding networks and π-π stacking in the crystal structure using Mercury CSD . Screen for co-formers (e.g., carboxylic acids, amines) that disrupt hydrophobic packing while maintaining crystallinity. Validate solubility enhancements via phase solubility diagrams and dissolution testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
